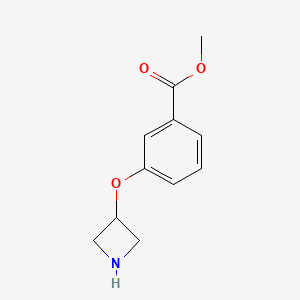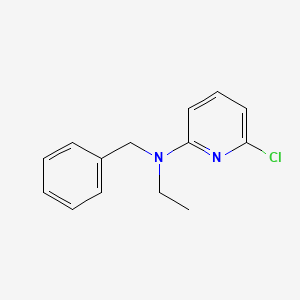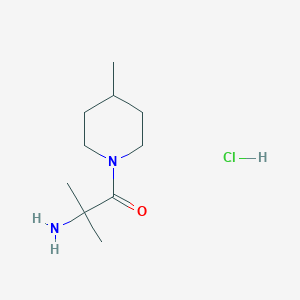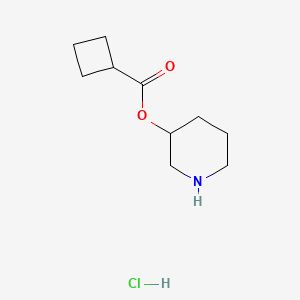
3-Piperidinyl cyclobutanecarboxylate hydrochloride
Descripción general
Descripción
3-Piperidinyl cyclobutanecarboxylate hydrochloride is a chemical compound with the CAS number 1219971-82-0 . It is a complex organic compound that is used in various scientific and industrial applications .
Synthesis Analysis
The synthesis of 3-Piperidinyl cyclobutanecarboxylate hydrochloride and its derivatives is a topic of ongoing research . Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . The current scientific literature summarizes recent advances in intra- and intermolecular reactions leading to the formation of various piperidineAplicaciones Científicas De Investigación
Neurobiological Research
Research on compounds structurally related to 3-piperidinyl cyclobutanecarboxylate hydrochloride, such as phencyclidine derivatives, indicates potential applications in neurobiological studies. These compounds can affect the central nervous system's reactivity to sensory inputs and have unique pharmacological profiles, making them valuable in studying various neurological conditions and their pharmacological interventions (Domino, 1964).
Pharmacological Properties
Penehyclidine hydrochloride, a compound with some structural similarities, showcases pleiotropic effects, including anticholinergic properties, which can be beneficial in clinical settings such as preanesthetic medication and organic phosphorus poisoning treatment. Such studies highlight the potential of 3-piperidinyl cyclobutanecarboxylate hydrochloride in developing new pharmacological agents with multiple beneficial effects (Wang, Gao, & Ma, 2018).
Environmental and Analytical Chemistry
Research on environmental contaminants and analytical chemistry methods often involves structurally diverse compounds, including cyclobutane-containing molecules. Studies on the detection, quantification, and environmental impact of such compounds can provide a framework for investigating 3-piperidinyl cyclobutanecarboxylate hydrochloride's environmental presence and effects, contributing to environmental safety and pollution control measures (Lange, Scheurer, & Brauch, 2012).
Chronic Obstructive Pulmonary Disease (COPD) Treatment
The potential therapeutic applications of compounds like penehyclidine hydrochloride in treating COPD by attenuating Toll-like receptors suggest a possible research avenue for 3-piperidinyl cyclobutanecarboxylate hydrochloride. Investigating its effects on respiratory diseases and its mechanism of action could lead to new treatments for COPD and related conditions (Xiao, Liao, & Tong, 2012).
Propiedades
IUPAC Name |
piperidin-3-yl cyclobutanecarboxylate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17NO2.ClH/c12-10(8-3-1-4-8)13-9-5-2-6-11-7-9;/h8-9,11H,1-7H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CNDKINFJDDAMBF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)C(=O)OC2CCCNC2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Piperidinyl cyclobutanecarboxylate hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-{2-[(2,4-Dichloro-1-naphthyl)oxy]-ethyl}piperidine hydrochloride](/img/structure/B1394637.png)
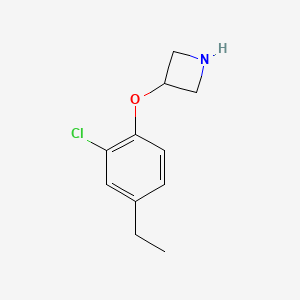
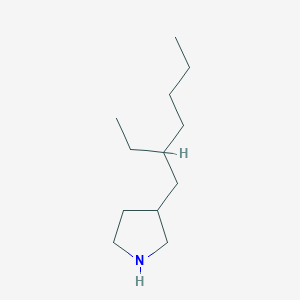
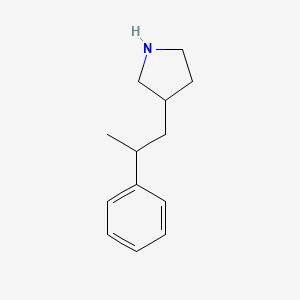
![2-{2-[4-(Sec-butyl)-2-chlorophenoxy]-ethyl}piperidine hydrochloride](/img/structure/B1394646.png)
![2-{4-[3-Amino-4-(methylsulfonyl)phenyl]-1-piperazinyl}-1-ethanol](/img/structure/B1394647.png)
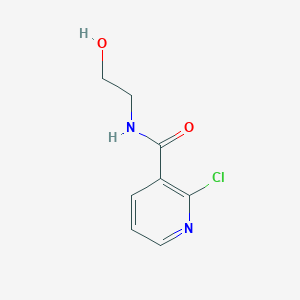
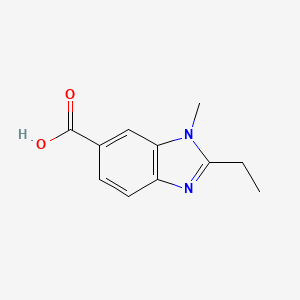
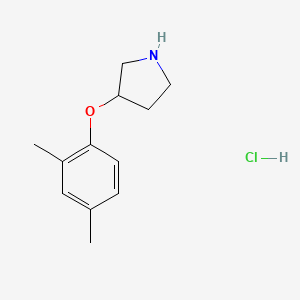
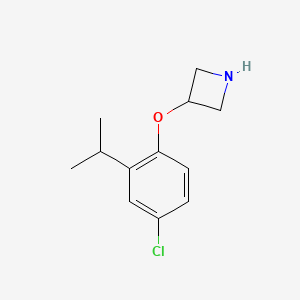
![3-[(4-Iodobenzyl)oxy]piperidine hydrochloride](/img/structure/B1394653.png)
